N1-isopropyl-4-chloro-2-nitroaniline

概要

説明

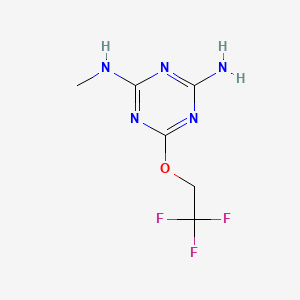

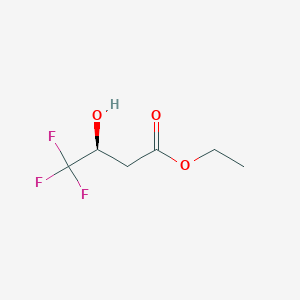

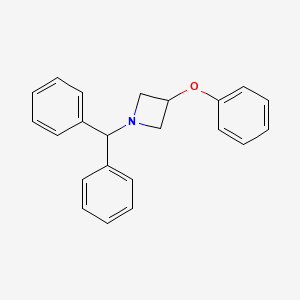

“N1-isopropyl-4-chloro-2-nitroaniline” is an organic compound with the molecular formula C9H11ClN2O2 . It’s used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “N1-isopropyl-4-chloro-2-nitroaniline” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 214.65 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-isopropyl-4-chloro-2-nitroaniline” are not fully detailed in the sources I found .科学的研究の応用

Environmental Pollution and Biodegradation

- Biodegradation of Nitroaromatic Compounds: A study on the biodegradation of 2-chloro-4-nitroaniline, a compound with structural similarity, revealed its metabolism via a novel aerobic degradation pathway by Rhodococcus sp. This strain utilizes 2-chloro-4-nitroaniline as a sole carbon, nitrogen, and energy source, highlighting potential environmental applications in the removal of nitroaromatic pollutants from water sources Khan et al., 2013.

Catalysis and Chemical Synthesis

- Catalytic Applications: Research on single-atom Fe supported by nitrogen-doped carbon demonstrated superior performance in the hydrogenation and transfer hydrogenation of nitrobenzene to aniline, which could be relevant for catalytic processes involving nitroaromatic compounds Tian et al., 2020.

Analytical Chemistry

- Trace Detection of Nitroaromatic Compounds: A method involving β-cyclodextrin and silver nanoparticles modified electrodes for the selective detection of nitroaromatic compounds, including 4-nitroaniline and 1-chloro-2-nitrobenzene, was developed. This approach could be applicable for the detection of related nitroaromatic isomers in environmental samples Chen et al., 2012.

Material Science

- Polymer and Materials Science: The tunable lower critical solution temperature (LCST) behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers was studied, indicating potential applications in biotechnology and nanotechnology through precise LCST tuning Jain et al., 2015.

Safety And Hazards

特性

IUPAC Name |

4-chloro-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLRQKBPFQZCCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371533 | |

| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isopropyl-4-chloro-2-nitroaniline | |

CAS RN |

89659-66-5 | |

| Record name | 4-Chloro-2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)

![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)